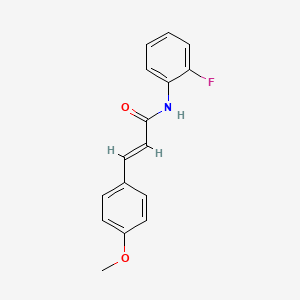

N-(2-fluorophenyl)-3-(4-methoxyphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acrylamide derivatives, including N-(2-Fluorophenyl)-3-(4-methoxyphenyl)acrylamide, typically involves acylation reactions. For example, the synthesis of N-(2-Bromo-4-methoxyphenyl)acrylamide through acylation of 2-bromo-4-methoxyaniline with acryloyl chloride showcases a method that might be adaptable for synthesizing the compound of interest with a high yield and environmental friendliness (Yuan Jia-cheng, 2012).

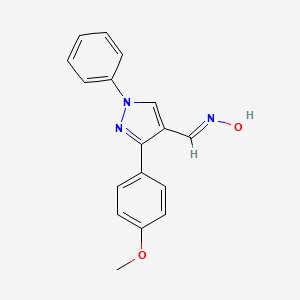

Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their reactivity and interaction with other molecules. For example, studies on similar acrylamide derivatives reveal their potential for binding with specific receptors or sites due to their unique structural configurations, which could be analogous to the structure and binding capabilities of N-(2-Fluorophenyl)-3-(4-methoxyphenyl)acrylamide (Siyan Liao et al., 2015).

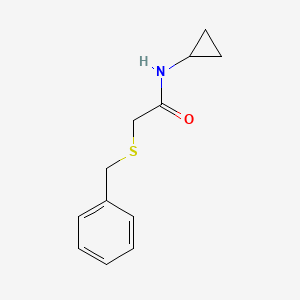

Chemical Reactions and Properties

Acrylamide derivatives participate in a variety of chemical reactions, including cycloadditions, which can be highly regio- and stereoselective. For instance, the 1,3-dipolar cycloaddition reaction between C-diethoxyphosphoryl-N-methylnitrone and N-(2-fluorophenyl)acrylamide indicates specific reaction pathways that could elucidate the reactivity of N-(2-Fluorophenyl)-3-(4-methoxyphenyl)acrylamide (Fouad Chafaa et al., 2016).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, are influenced by their molecular structure. The solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in methanol-ethanol solutions provides insight into solubility trends for related compounds, which is vital for their application in various mediums (Xinding Yao et al., 2010).

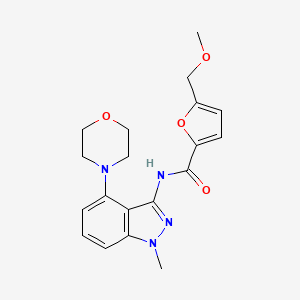

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, are crucial for determining the applications of N-(2-Fluorophenyl)-3-(4-methoxyphenyl)acrylamide. Studies on similar compounds, such as the antioxidant, anti-diabetic, and antibacterial properties of N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide, suggest a potential for pharmacological applications while avoiding specifics on drug use and dosage (Kaushik K. Misra et al., 2016).

Scientific Research Applications

Corrosion Inhibitors

Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been explored for their effectiveness as corrosion inhibitors for metals. A study demonstrated that such compounds can effectively inhibit the corrosion of copper in nitric acid solutions. The derivatives were characterized using various spectroscopic methods and showed to act as mixed-type inhibitors, with adsorption behaviors following the Langmuir isotherm model. These findings suggest the potential of acrylamide derivatives in protecting metals from corrosion in industrial applications (Abu-Rayyan et al., 2022).

Protein Conformation and Interaction Studies

Acrylamide has been utilized as a quencher in the study of protein conformation and interactions. Specifically, acrylamide quenching techniques have been applied to examine the exposure of tryptophanyl residues in proteins, providing insights into protein structure and dynamics. This approach has applications in understanding protein conformational changes and inhibitor binding, offering valuable tools for biochemical and pharmaceutical research (Eftink & Ghiron, 1976).

Fluorogenic and Chromogenic Detection

Polyacrylamide, covalently bonding to fluorescent dyes, has been developed for the selective detection of metal ions in water. This demonstrates the use of acrylamide-based polymers in environmental monitoring and analytical chemistry, where specific and sensitive detection methods for pollutants are crucial (Geng, Huang, & Wu, 2014).

Therapeutic Applications

The synthesis and controlled polymerization of N-isopropylacrylamide derivatives have been extensively studied for their application in drug delivery systems. These materials exhibit thermoresponsive properties, making them suitable for targeted drug release and other biomedical applications (Convertine et al., 2004).

Synthesis of Fluorinated Compounds

Acrylamide derivatives have been used as building blocks in the synthesis of fluorinated heterocyclic compounds. These compounds are of interest in medicinal chemistry and materials science for their unique properties conferred by the fluorine atoms (Shi, Wang, & Schlosser, 1996).

properties

IUPAC Name |

(E)-N-(2-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO2/c1-20-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17/h2-11H,1H3,(H,18,19)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTXYLMOVWWNEN-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5556668.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)

![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)

![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)

![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)